Specific Scientific Field: Biochemistry and Organic Chemistry
Summary of the Application: Triisopropylsilanol is used as a scavenger in peptide synthesis . It plays a crucial role in the global deprotection of peptide groups during the synthesis process .
Methods of Application or Experimental Procedures: In peptide synthesis, Triisopropylsilanol is used to scavenge peptide groups that are being removed from the peptide sequence during the global deprotection stage . It can act as a hydride donor in acidic conditions, enabling it to scavenge carbocations formed in the deprotection of a peptide .
Results or Outcomes: The use of Triisopropylsilanol in peptide synthesis enhances the efficiency of the process by scavenging unwanted peptide groups. This leads to a cleaner and more controlled synthesis process .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Triisopropylsilanol is used as a reducing agent in organic synthesis . It’s known for its relatively low toxicity, ease of handling, and its ability to selectively reduce various functional groups .
Methods of Application or Experimental Procedures: As a reducing agent, Triisopropylsilanol is used in various organic synthesis processes where it donates electrons to other molecules, thereby reducing them .
Results or Outcomes: The use of Triisopropylsilanol as a reducing agent contributes to the successful completion of various organic synthesis reactions. Its selective reduction capabilities make it a valuable tool in the synthesis of complex organic compounds .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Triisopropylsilanol is used in silicon-based cross-coupling reactions . These reactions have gained attention due to the stability, non-toxicity, and natural abundance of silicon .
Methods of Application or Experimental Procedures: In these reactions, Triisopropylsilanol can undergo transmetalation of alkyl, alkenyl, and aryl groups on silicon to palladium(II), nickel(II), or copper(I or II), allowing participation in the cross-coupling reaction under mild conditions with excellent chemoselectivity .
Results or Outcomes: The use of Triisopropylsilanol in silicon-based cross-coupling reactions contributes to the successful completion of various organic synthesis reactions . Its selective reduction capabilities make it a valuable tool in the synthesis of complex organic compounds .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Triisopropylsilanol is used in the deprotection of silyl ethers . Silyl ethers are protective groups commonly used in organic synthesis, and their deprotection is a crucial step in many synthetic procedures .
Methods of Application or Experimental Procedures: In the deprotection process, Triisopropylsilanol can selectively cleave silyl ethers in the presence of other functional groups . This selective deprotection is often achieved using a source of fluoride ion .
Results or Outcomes: The use of Triisopropylsilanol in the deprotection of silyl ethers allows for the selective removal of protective groups, which is a critical step in the synthesis of complex organic molecules .
Specific Scientific Field: Biochemistry and Organic Chemistry
Summary of the Application: Triisopropylsilanol is used in the reduction of cysteine-S-protecting groups . It has been found to actively remove S-protecting groups by serving as a reductant .
Methods of Application or Experimental Procedures: In the reduction process, Triisopropylsilanol can facilitate the removal of acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (Bu t ) protecting groups from cysteine (Cys) residues in the presence of trifluoroacetic acid (TFA) at 37 °C .
Results or Outcomes: The use of Triisopropylsilanol in the reduction of cysteine-S-protecting groups allows for the selective removal of protective groups, which is a critical step in the synthesis of complex organic molecules .
Summary of the Application: Triisopropylsilanol is used in the silicon-based protection of functional groups . It’s known for its relatively low toxicity, ease of handling, and its ability to selectively protect various functional groups .
Methods of Application or Experimental Procedures: As a protecting agent, Triisopropylsilanol is used in various organic synthesis processes where it donates electrons to other molecules, thereby reducing them .
Results or Outcomes: The use of Triisopropylsilanol as a protecting agent contributes to the successful completion of various organic synthesis reactions. Its selective protection capabilities make it a valuable tool in the synthesis of complex organic compounds .
Triisopropylsilanol is an organosilicon compound with the chemical formula , where represents isopropyl groups. It appears as a colorless liquid and is characterized by its silanol functional group, which imparts unique chemical properties. This compound is derived from triisopropylsilane through hydrolysis or other
Triisopropylsilanol can be synthesized through several methods:
Triisopropylsilanol finds applications in several fields:
Several compounds share structural similarities with triisopropylsilanol. Here are some notable examples:
Triisopropylsilanol stands out due to its combination of steric hindrance from the isopropyl groups and the presence of the silanol functional group, allowing it to act both as a reducing agent and a stabilizing scaffold in various